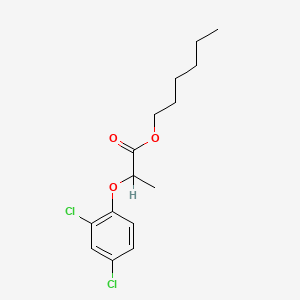Hexyl 2-(2,4-dichlorophenoxy)propionate
CAS No.: 94043-03-5
Cat. No.: VC16987460
Molecular Formula: C15H20Cl2O3
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94043-03-5 |
|---|---|
| Molecular Formula | C15H20Cl2O3 |
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | hexyl 2-(2,4-dichlorophenoxy)propanoate |
| Standard InChI | InChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3 |
| Standard InChI Key | QHJAMKPDUDVZKT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Hexyl 2-(2,4-dichlorophenoxy)propionate is an ester derivative of 2-(2,4-dichlorophenoxy)propionic acid, with the hexyl group conferring lipophilicity. Its molecular formula is , yielding a molecular weight of 319.22 g/mol . The compound’s structure features a dichlorophenoxy moiety attached to a propionate backbone, esterified with a hexyl chain. This configuration enhances its stability and bioavailability compared to the free acid form, influencing its environmental persistence and toxicokinetics .
Physicochemical Properties
Key physicochemical parameters are inferred from structurally related compounds due to limited direct data on the hexyl ester:
The compound’s lipophilicity (logP ~4.2 estimated) facilitates bioaccumulation in adipose tissues, as observed in other chlorophenoxy esters . Hydrolysis in biological systems releases 2-(2,4-dichlorophenoxy)propionic acid, a metabolite with documented toxicity .
Toxicological Profile
Acute Toxicity
Although no direct LD₅₀ values are available for the hexyl ester, its metabolic conversion to 2,4-D analogs suggests comparable acute toxicity. For example, 2-ethylhexyl 2-(2,4-dichlorophenoxy)propionate exhibits an oral LD₅₀ >2,000 mg/kg in rats, indicating moderate toxicity . In humans, acute exposure to chlorophenoxy herbicides causes vomiting, diarrhea, and neuromuscular dysfunction, with lethal doses estimated at 6.5–35 g for adults .
Mechanisms of Toxicity
The hexyl ester’s toxicity arises from:
-
Mitochondrial Dysfunction: Uncoupling oxidative phosphorylation and generating reactive oxygen species (ROS), leading to apoptosis .
-
Neuromuscular Effects: Inhibition of voltage-gated chloride channels, causing myotonia and rhabdomyolysis .
-
Hepatorenal Damage: Elevated aspartate aminotransferase (AST) and alanine transaminase (ALT) levels, indicative of hepatic injury .
A study on 2,4-D in rats demonstrated dose-dependent neurotoxicity at 300–800 ppm, including incoordination and CNS depression . These effects are likely exacerbated in the hexyl ester due to its enhanced membrane permeability.
Environmental Fate and Ecotoxicology
Degradation Pathways
Hexyl 2-(2,4-dichlorophenoxy)propionate undergoes hydrolysis in soil and water to form 2-(2,4-dichlorophenoxy)propionic acid, which persists for weeks under aerobic conditions . Microbial degradation via Sphingomonas spp. further breaks down the phenolic ring, yielding chlorinated intermediates .
Applications in Agriculture and Industry
Hexyl 2-(2,4-dichlorophenoxy)propionate is primarily used as a post-emergence herbicide for broadleaf weed control in cereals and turf. Its ester formulation enhances leaf adhesion and rainfastness compared to amine salts . Emerging applications include:
-
Wood Preservation: Synergistic use with fungicides to prevent rot in treated lumber.
-
Aquatic Weed Management: Limited use in irrigation systems due to bioaccumulation risks .
Gaps in Research and Future Directions
Despite its utility, critical data gaps persist:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume